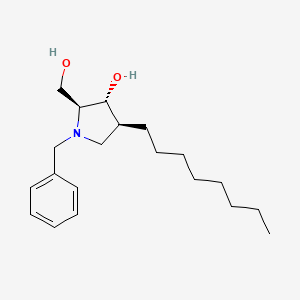
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring substituted with a benzyl group, a hydroxymethyl group, and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Attachment of the Octyl Chain: The octyl chain can be attached through an alkylation reaction using an octyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability.
作用機序
The mechanism of action of (2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
(2S,3R,4S,5S)-2-(hydroxymethyl)-3,5-dimethyloxolane-3,4-diol: A sugar molecule with similar hydroxymethyl and chiral centers.
Quercetin 3-D-galactoside: A flavonoid with hydroxymethyl and aromatic ring structures.
Uniqueness
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
921202-60-0 |
|---|---|
分子式 |
C20H33NO2 |
分子量 |
319.5 g/mol |
IUPAC名 |
(2S,3R,4S)-1-benzyl-2-(hydroxymethyl)-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C20H33NO2/c1-2-3-4-5-6-10-13-18-15-21(19(16-22)20(18)23)14-17-11-8-7-9-12-17/h7-9,11-12,18-20,22-23H,2-6,10,13-16H2,1H3/t18-,19-,20+/m0/s1 |
InChIキー |
GHYMCGJHIYWPTL-SLFFLAALSA-N |
異性体SMILES |
CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCC1CN(C(C1O)CO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)


![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)

![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)

![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
